molecular formula C4H8O3S B12515819 (Ethanesulfonyl)acetaldehyde CAS No. 762287-49-0

(Ethanesulfonyl)acetaldehyde

Cat. No.: B12515819
CAS No.: 762287-49-0
M. Wt: 136.17 g/mol
InChI Key: YCDZFILPLILCLX-UHFFFAOYSA-N
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Description

(Ethanesulfonyl)acetaldehyde (IUPAC name: 2-(ethanesulfonyl)acetaldehyde) is a sulfonated derivative of acetaldehyde, characterized by the presence of an ethanesulfonyl (-SO₂C₂H₅) group attached to the acetaldehyde backbone. Its molecular formula is C₄H₈O₃S, with a molecular weight of 136.17 g/mol. The compound combines the reactivity of an aldehyde group with the electron-withdrawing properties of the sulfonyl moiety, making it distinct from simple aldehydes like acetaldehyde or its derivatives (e.g., acetals).

Properties

CAS No.

762287-49-0

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

2-ethylsulfonylacetaldehyde

InChI

InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h3H,2,4H2,1H3

InChI Key

YCDZFILPLILCLX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethanesulfonyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with acetaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves the oxidative dehydrogenation of ethanol. This method is favored due to its efficiency and the availability of ethanol as a starting material. The reaction is typically catalyzed by metal oxides and conducted at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

(Ethanesulfonyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ethanesulfonic acid.

    Reduction: Reduction reactions can convert it to ethanesulfonyl alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products

The major products formed from these reactions include ethanesulfonic acid, ethanesulfonyl alcohol, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

(Ethanesulfonyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (ethanesulfonyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create a wide range of products. The sulfonyl group also contributes to its chemical behavior, particularly in reactions involving oxidation and reduction .

Comparison with Similar Compounds

Key Properties (Theoretical):

  • Boiling Point : Expected to be higher than acetaldehyde (20.1°C ) due to increased polarity from the sulfonyl group.
  • Solubility: Likely miscible in polar solvents (e.g., water, ethanol) but less volatile than acetaldehyde.
  • Applications : Hypothesized uses include intermediates in organic synthesis (e.g., sulfonamide drugs) or crosslinking agents in polymer chemistry.

Comparison with Similar Compounds

The following table compares (Ethanesulfonyl)acetaldehyde with structurally or functionally related compounds:

Property This compound Acetaldehyde Acetaldehyde Diethyl Acetal Ethanesulfonyl Chloride
Molecular Formula C₄H₈O₃S C₂H₄O C₆H₁₄O₂ C₂H₅ClO₂S
Molecular Weight 136.17 g/mol 44.05 g/mol 118.18 g/mol 144.62 g/mol
Boiling Point ~150–180°C (estimated) 20.1°C 102–104°C 84°C (decomposes)
Solubility Polar solvents Miscible in water Insoluble in water Reacts with water
Reactivity High (electrophilic aldehyde) High (oxidizes to acetic acid) Low (stable acetal) Hydrolyzes to sulfonic acid
Toxicity Unknown (likely irritant) Carcinogenic Low Corrosive
Applications Organic synthesis Flavoring, chemical precursor Solvent, fragrance Sulfonation reagent

Key Comparative Insights:

Electrophilicity :

  • The sulfonyl group in this compound increases the aldehyde's electrophilicity compared to acetaldehyde, making it more reactive in nucleophilic addition reactions (e.g., with amines or alcohols) .
  • In contrast, Acetaldehyde Diethyl Acetal is chemically inert due to the acetal protecting group, which stabilizes the aldehyde .

Stability and Volatility :

  • This compound is expected to be less volatile than acetaldehyde due to stronger intermolecular forces (dipole-dipole interactions from the sulfonyl group) .
  • Ethanesulfonyl Chloride is thermally unstable and hydrolyzes readily, limiting its use in aqueous environments .

Health and Safety: Acetaldehyde is a known carcinogen and indoor pollutant , while this compound’s toxicity remains uncharacterized but could involve sulfonyl-related hazards (e.g., respiratory irritation). Ethanesulfonyl Chloride poses severe risks, including skin corrosion and respiratory damage .

Acetaldehyde Diethyl Acetal is valued for its stability in fragrances and solvents , whereas sulfonyl derivatives are typically intermediates in reactive processes.

Research Findings and Theoretical Considerations

  • Synthetic Utility : Sulfonated aldehydes like this compound may serve as precursors to sulfonamides, which are critical in drug design (e.g., antibiotics) .
  • Environmental Impact : Unlike acetaldehyde, which contributes to indoor air pollution , sulfonated derivatives are less volatile and may pose lower inhalation risks.
  • Reactivity Studies : The sulfonyl group’s electron-withdrawing nature could stabilize transition states in aldol condensations, a hypothesis supported by analogous sulfonyl chloride behavior .

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